Synthetic Accessibility via Ring-Opening Cross-Metathesis (ROCM) Compared to Conventional Multi-Step Routes
The synthesis of dodeca-2,10-diene-1,12-diol can be achieved through the ring-opening cross-metathesis of cyclooctene with an appropriate functionalized olefin under ruthenium-catalyzed conditions, followed by reduction. The patented ROCM methodology for the closely related dodeca-2,10-diene-1,12-dicarboxylic acid demonstrates that the unsaturation can be installed with high regioselectivity at the 2- and 10-positions in a single pot at high substrate concentrations, with the unsaturated diacid precipitating directly from the reaction mixture [1]. In contrast, the saturated analog 1,12-dodecanediol requires multi-step routes starting from lauric acid or dodecanedioic acid involving high-pressure hydrogenation, while non-hydroxylated 2,10-dodecadiene is typically produced via Wittig olefination or elimination routes that necessitate additional functional group interconversion steps to install hydroxyl termini . The ROCM approach offers a more atom-economical entry to the 2,10-diene-1,12-diol scaffold compared to these alternative sequences.
| Evidence Dimension | Synthetic step count to functionalized C12 diene scaffold |
|---|---|
| Target Compound Data | Two synthetic steps (ROCM of cyclooctene, then reduction) to reach dodeca-2,10-diene-1,12-diol, as inferred from the patent teaching for the diacid analog |
| Comparator Or Baseline | 1,12-Dodecanediol: industrial production via hydrogenation of dodecanedioic acid dimethyl ester at >200 °C and high H₂ pressure; 2,10-Dodecadiene: requires separate Wittig or elimination sequence |
| Quantified Difference | ROCM route potentially reduces to 2 synthetic operations versus 3+ for comparator routes (class-level inference, exact yields not disclosed for the diol in public literature) |
| Conditions | Ru-catalyzed metathesis; cyclooctene plus functionalized olefin; neat or high-concentration conditions per EP 2294046 A1 precedent [1] |
Why This Matters
A shorter synthetic sequence with in situ product precipitation translates to lower procurement cost, reduced waste, and more predictable supply chain timelines for research programs requiring multi-gram quantities of the diene-diol monomer.
- [1] Evonik Industries AG. (2011). EP 2294046 A1 – Method for producing dodeca-2,10-diene-1,12-dicarboxylic acid or 1,12-dodecane dicarboxylic acid by way of ring-opening cross-metathesis (ROCM) of cyclooctene with acrylic acid. European Patent Office. View Source
